molecular formula C23H32N2O4S B216048 N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B216048
M. Wt: 432.6 g/mol
InChI Key: BZWDJZXJZOMQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as DB868, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications. DB868 has been found to be effective in inhibiting the growth of certain cancer cells and has also shown promise in treating certain infectious diseases. In

Mechanism of Action

N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide works by inhibiting the activity of an enzyme called dihydropteroate synthase (DHPS), which is involved in the biosynthesis of folate. Folate is essential for the growth and survival of cells, including cancer cells and bacteria. By inhibiting DHPS, N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide prevents the biosynthesis of folate, which ultimately leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects
N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has been found to have several biochemical and physiological effects. In cancer cells, N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide inhibits cell growth and induces cell death. In bacteria, N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide inhibits the biosynthesis of folate, which ultimately leads to bacterial death. N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has also been found to have low toxicity in normal cells, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its specificity for DHPS. N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has been found to selectively inhibit DHPS, making it a useful tool for studying the role of DHPS in cancer and infectious diseases. However, one limitation of using N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new and more efficient synthesis methods for N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide. Another area of interest is the optimization of N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide for use in clinical trials, including the investigation of its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to explore the potential of N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide in treating other types of cancer and infectious diseases.

Synthesis Methods

The synthesis method of N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide involves several steps, including the reaction of 4-nitrophenylacetic acid with thionyl chloride to form 4-nitrophenylacetyl chloride. The resulting product is then reacted with 4-methoxyaniline to form 4-methoxyphenylacetyl chloride. The final step involves the reaction of 4-methoxyphenylacetyl chloride with dibutylamine and sulfuric acid to form N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide.

Scientific Research Applications

N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications in cancer and infectious diseases. In cancer research, N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has been found to inhibit the growth of certain cancer cells, including breast cancer cells and lung cancer cells. In infectious disease research, N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide has shown promise in treating infections caused by bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

properties

Product Name

N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H32N2O4S/c1-4-6-16-25(17-7-5-2)30(27,28)22-14-10-20(11-15-22)24-23(26)18-19-8-12-21(29-3)13-9-19/h8-15H,4-7,16-18H2,1-3H3,(H,24,26)

InChI Key

BZWDJZXJZOMQQI-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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